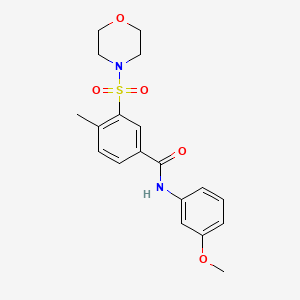![molecular formula C30H26O6S B5237431 [3-(3,4-Dimethylphenyl)sulfonyl-4-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate](/img/structure/B5237431.png)
[3-(3,4-Dimethylphenyl)sulfonyl-4-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3,4-Dimethylphenyl)sulfonyl-4-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-Dimethylphenyl)sulfonyl-4-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes sulfonylation and esterification reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
[3-(3,4-Dimethylphenyl)sulfonyl-4-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, solvent type, and reaction time are carefully optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(3,4-Dimethylphenyl)sulfonyl-4-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology
In biological research, this compound may be used as a probe or marker due to its unique chemical properties. It can help in studying biochemical pathways and interactions at the molecular level.
Medicine
The compound has potential applications in medicinal chemistry, where it may be explored for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of [3-(3,4-Dimethylphenyl)sulfonyl-4-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and have applications in dye and herbicide production.
Trimethoxyphenylsilane: Used in sol-gel processing and the preparation of polytrimethoxyphenylsilane.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E, used in biological research.
Uniqueness
What sets [3-(3,4-Dimethylphenyl)sulfonyl-4-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate apart is its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
[3-(3,4-dimethylphenyl)sulfonyl-4-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O6S/c1-19-5-10-23(11-6-19)29(31)35-25-14-16-27(36-30(32)24-12-7-20(2)8-13-24)28(18-25)37(33,34)26-15-9-21(3)22(4)17-26/h5-18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVMUDHGVRHFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![METHYL 4-(5-BROMO-2-ETHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE](/img/structure/B5237360.png)
![N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B5237368.png)
![(5Z)-5-[[3-chloro-5-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5237376.png)
![2-(4-tert-butylphenoxy)-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5237379.png)

![ethyl cyano[3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B5237402.png)
![6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5237404.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethylbenzamide](/img/structure/B5237408.png)

![2,4-dichloro-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5237418.png)
![[1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5237424.png)
![N-[2-(diethylamino)ethyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5237426.png)
![(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5237443.png)
